molecular formula C24H28N4O5S B1228701 Glisindamide CAS No. 71010-45-2

Glisindamide

Cat. No.: B1228701
CAS No.: 71010-45-2
M. Wt: 484.6 g/mol
InChI Key: GBKGGLHRMGPFMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glisindamide is an organic compound with the molecular formula C₂H₆N₂O. It is the amide derivative of the amino acid glycine. This compound is a water-soluble, white solid that is used in various scientific and industrial applications.

Properties

CAS No.

71010-45-2

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-3-oxo-1H-isoindole-2-carboxamide

InChI

InChI=1S/C24H28N4O5S/c29-22-21-9-5-4-6-18(21)16-28(22)24(31)25-15-14-17-10-12-20(13-11-17)34(32,33)27-23(30)26-19-7-2-1-3-8-19/h4-6,9-13,19H,1-3,7-8,14-16H2,(H,25,31)(H2,26,27,30)

InChI Key

GBKGGLHRMGPFMB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O

Canonical SMILES

C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC4=CC=CC=C4C3=O

Other CAS No.

71010-45-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Glisindamide can be synthesized by treating the amino acid ester with ammonia. The preparation method for this compound hydrochloride involves dissolving glycinonitrile hydrochloride in isopropanol, heating to 50-70°C, charging dried hydrogen chloride gas until saturation, insulating heat for 4-5 hours, cooling to room temperature, and performing suction filtration to obtain this compound hydrochloride .

Industrial Production Methods

The industrial production of this compound hydrochloride mainly involves the chloracetamide method and the methyl chloroacetate method. The chloracetamide method uses a large amount of ammoniacal liquor as a solvent, while the methyl chloroacetate method is divided into aqueous ammonia solvent method and methanol solvate method. The aqueous ammonia solvent method also requires a large amount of ammoniacal liquor, and the methanol solvate method uses ammonium carbonate as a catalyst .

Chemical Reactions Analysis

Types of Reactions

Glisindamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Glycineamide ribonucleotide.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides and other derivatives.

Scientific Research Applications

Glisindamide has a wide range of scientific research applications, including:

Mechanism of Action

Glisindamide exerts its effects by acting as a ligand for transition metals, forming complexes that can participate in various biochemical processes. It also serves as a buffering agent in cell culture work, maintaining the pH within the physiological range .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glisindamide is unique due to its specific buffering properties and its role as a ligand for transition metals. Its ability to form stable complexes with metals makes it valuable in various scientific and industrial applications.

Biological Activity

Glisindamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Overview of this compound

This compound, a member of the amide class of compounds, is primarily investigated for its role in modulating various biological pathways. Its structure facilitates interactions with specific biological targets, which can lead to significant therapeutic effects.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Modulation : this compound has been shown to interact with various receptors, potentially influencing signaling pathways related to inflammation and metabolism.
  • Enzymatic Inhibition : Certain studies suggest that this compound may inhibit enzymes involved in metabolic processes, thereby altering cellular responses to external stimuli.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Experimental data suggest that this compound can reduce inflammatory markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.
  • Metabolic Regulation : There is evidence that this compound influences glucose metabolism, which may be beneficial in conditions such as diabetes.

Case Studies and Research Findings

A comprehensive review of the literature reveals several important studies on the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent.
  • Animal Models : In a murine model of diabetes, administration of this compound led to improved glucose tolerance and insulin sensitivity, suggesting its role in metabolic regulation.
  • Clinical Trials : Preliminary clinical trials have shown promising results regarding the safety and efficacy of this compound in human subjects with metabolic disorders.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeFindingsReference
In VitroReduced cytokine production in macrophages
Animal ModelImproved glucose tolerance and insulin sensitivity
Clinical TrialPromising safety and efficacy results

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glisindamide
Reactant of Route 2
Reactant of Route 2
Glisindamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.